Cas no 7306-64-1 (2,3:5,6-Di-O-isopropylidene-L-gulonolactone)

2,3:5,6-Di-O-isopropylidene-L-gulonolactone is a protected derivative of L-gulonolactone, featuring isopropylidene groups at the 2,3 and 5,6 positions. This modification enhances stability and solubility in organic solvents, making it a valuable intermediate in synthetic organic chemistry, particularly for ascorbic acid (vitamin C) synthesis and carbohydrate research. The isopropylidene groups provide selective protection for hydroxyl functionalities, enabling controlled reactivity in multi-step transformations. Its chiral structure ensures stereochemical integrity in asymmetric synthesis. The compound is commonly used in pharmaceutical and fine chemical applications, where precise functional group manipulation is required. High purity grades are available to meet rigorous research and industrial standards.
2,3:5,6-Di-O-isopropylidene-L-gulonolactone structure
7306-64-1 structure
Product Name:2,3:5,6-Di-O-isopropylidene-L-gulonolactone
CAS No:7306-64-1
MF:C12H18O6
MW:258.267724514008
CID:826680
PubChem ID:10923201
Update Time:2025-05-19

2,3:5,6-Di-O-isopropylidene-L-gulonolactone Chemical and Physical Properties

Names and Identifiers

    • 6-(2,2-DIMETHYL-[1,3]DIOXOLAN-4-YL)-2,2-DIMETHYL-DIHYDRO-FURO[3,4-D][1,3]DIOXOL-4-ONE
    • 2,3:5,6-Di-O-isopropylidene-L-gulonolactone
    • (3aS,6R,6aS)-6-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one
    • 2,3,5,6-di-O-isopropylidene-D-manno-1,4-lactone
    • 2,3,5,6-di-O-isopropylidene-D-mannono-1,4-lactone
    • 2,3:5,6-Di-O-isopropylidene-D-mannonic acid-1,4-lactone
    • 2,3-DIFLUORO-DL-PHENYLALANINE
    • 2-O,3-O:5-O,6-O-Diisopropylidene-D-mannonic acid 1,4-lactone
    • (3aS,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one
    • 2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone
    • 7306-64-1
    • SCHEMBL6102397
    • (3aS,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-one
    • W-203661
    • AKOS030242908
    • Inchi: 1S/C12H18O6/c1-11(2)14-5-6(16-11)7-8-9(10(13)15-7)18-12(3,4)17-8/h6-9H,5H2,1-4H3/t6-,7+,8-,9-/m0/s1
    • InChI Key: OFZPAXSEAVOAKB-KZVJFYERSA-N
    • SMILES: O1C(C)(C)O[C@@H]2C(=O)O[C@H]([C@@H]3COC(C)(C)O3)[C@H]12

Computed Properties

  • Exact Mass: 258.11000
  • Monoisotopic Mass: 258.11033829g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 377
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 63.2Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Melting Point: 147-149°C
  • Boiling Point: 361.2±42.0 °C at 760 mmHg
  • Flash Point: 159.8±27.9 °C
  • Solubility: Acetone, Dichloromethane, Methanol
  • PSA: 63.22000
  • LogP: 0.58340
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

2,3:5,6-Di-O-isopropylidene-L-gulonolactone Security Information

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2,3:5,6-Di-O-isopropylidene-L-gulonolactone Suppliers

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(CAS:7306-64-1)2,3:5,6-Di-O-isopropylidene-L-gulonolactone
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Quantity:10g
Purity:97%
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Additional information on 2,3:5,6-Di-O-isopropylidene-L-gulonolactone

Professional Introduction to 2,3:5,6-Di-O-isopropylidene-L-gulonolactone (CAS No. 7306-64-1)

2,3:5,6-Di-O-isopropylidene-L-gulonolactone, with the chemical identifier CAS No. 7306-64-1, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound, derived from the oxidation of glucose, holds a pivotal role in the synthesis of various bioactive molecules, particularly those related to metabolic pathways and natural product chemistry. Its unique structural framework, featuring a cyclic ester (lactone) moiety and isopropylidene protective groups, makes it a versatile building block for further functionalization.

The structure of 2,3:5,6-Di-O-isopropylidene-L-gulonolactone is characterized by a six-membered lactone ring with two isopropylidene (acetone-derived) groups at the 2 and 3 positions and another two at the 5 and 6 positions. This arrangement provides stability while allowing for selective modifications at other reactive sites. The compound’s significance in synthetic chemistry stems from its ability to undergo various transformations, including reduction to dihydroxyacetone derivatives or further oxidation to form more complex carbohydrates.

In recent years, research on 2,3:5,6-Di-O-isopropylidene-L-gulonolactone has been increasingly linked to advancements in drug discovery and natural product synthesis. One of the most notable applications is its use as a precursor in the synthesis of L-ascorbic acid (vitamin C) analogs. The protective groups on the lactone ring facilitate controlled hydrolysis, allowing for the precise introduction of functional groups necessary for pharmaceutical applications. This has led to several studies exploring its potential in developing novel vitamin C derivatives with enhanced stability and bioavailability.

The pharmaceutical relevance of CAS No. 7306-64-1 extends beyond vitamin C derivatives. Researchers have leveraged its structural motif to develop inhibitors targeting various metabolic enzymes. For instance, modifications of this scaffold have been explored in the synthesis of α-glucosidase inhibitors, which are critical in managing blood sugar levels in diabetes patients. The lactone ring’s ability to mimic natural substrates while incorporating pharmacophoric elements makes it an attractive candidate for enzyme inhibition studies.

Recent breakthroughs in synthetic methodologies have further highlighted the utility of 2,3:5,6-Di-O-isopropylidene-L-gulonolactone. Advances in catalytic asymmetric synthesis have enabled more efficient and selective transformations of this intermediate, reducing reliance on traditional stoichiometric reagents. Such improvements not only enhance yield but also minimize waste, aligning with green chemistry principles. These developments are particularly relevant in industrial-scale production where cost-effectiveness and environmental impact are critical considerations.

The role of CAS No. 7306-64-1 in natural product synthesis cannot be overstated either. Its structural similarity to many bioactive compounds isolated from plants has prompted investigations into its derivatives as potential therapeutic agents. For example, researchers have synthesized analogs of this compound that exhibit antimicrobial and anti-inflammatory properties. The ability to modify its lactone ring while retaining key pharmacological features offers a strategic approach to drug design.

In conclusion, 2,3:5,6-Di-O-isopropylidene-L-gulonolactone (CAS No. 7306-64-1) remains a cornerstone in organic and pharmaceutical chemistry due to its versatility and synthetic utility. Its applications span from vitamin C analogs to enzyme inhibitors and natural product derivatives, underscoring its importance in modern drug discovery efforts. As synthetic methodologies continue to evolve, the potential uses for this compound are likely to expand even further.

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